molecular formula C13H21IO B590309 (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one CAS No. 145372-32-3

(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one

Cat. No. B590309
CAS RN: 145372-32-3
M. Wt: 320.214
InChI Key: FGFOBTXOTMBRFU-FIOVSDBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one, also known as GR3027, is a synthetic compound that has been studied for its potential use in treating various medical conditions.

Mechanism of Action

(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one is a selective antagonist of the mineralocorticoid receptor (MR), which is a nuclear receptor that plays a key role in regulating electrolyte balance and blood pressure. By blocking the MR, (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one prevents the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion, leading to a reduction in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
In animal studies, (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one has been shown to reduce blood pressure, improve cardiac function, and improve glucose metabolism. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one in lab experiments is its selectivity for the MR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is that it has only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one. One area of interest is its potential use in treating heart failure, as it has been shown to improve cardiac function in animal models. Another area of interest is its potential use in treating diabetes, as it has been shown to improve glucose metabolism. Additionally, further research is needed to determine the safety and efficacy of (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one in humans.

Synthesis Methods

(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one is synthesized through a multi-step process that involves the reaction of 2-iodo-1-methylethylmagnesium bromide with 2-methyl-1-indanone. The resulting intermediate is then reduced with sodium borohydride to yield (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one.

Scientific Research Applications

(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one has been studied for its potential use in treating a variety of medical conditions, including hypertension, heart failure, and diabetes. In animal studies, it has been shown to have a beneficial effect on cardiac function, reduce blood pressure, and improve glucose metabolism.

properties

IUPAC Name

(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IO/c1-9(8-14)10-6-7-13(2)11(10)4-3-5-12(13)15/h9-11H,3-8H2,1-2H3/t9-,10+,11?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFOBTXOTMBRFU-FIOVSDBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C1CCC2(C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)[C@@H]1CC[C@@]2(C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858236
Record name (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145372-32-3
Record name (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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